

spectral data for (4,4-Dimethoxycyclohexyl)methanol (NMR, IR, MS)

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Compound of Interest

Compound Name: (4,4-Dimethoxycyclohexyl)methanol

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An In-depth Technical Guide to the Spectral Data of (4,4-Dimethoxycyclohexyl)methanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (4,4-dimethoxycyclohexyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information and experimental methodologies for this compound.

Compound Structure and Properties

(4,4-Dimethoxycyclohexyl)methanol is a bifunctional organic molecule featuring a cyclohexane ring. Its key structural features include a primary alcohol (-CH₂OH) and a dimethyl ketal functional group. The ketal is stable under basic and neutral conditions but can be hydrolyzed with acid to yield the parent ketone, making it a useful protecting group in organic synthesis.^[1]

Molecular Formula: C₉H₁₈O₃

Molar Mass: 174.24 g/mol

Spectral Data

While a comprehensive set of experimentally-derived spectra for **(4,4-dimethoxycyclohexyl)methanol** is not widely available in public databases, the following tables summarize the expected spectral data based on its chemical structure and the known spectral characteristics of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	d	2H	-CH ₂ OH
~3.1 - 3.2	s	6H	-OCH ₃
~1.0 - 2.0	m	9H	Cyclohexane ring protons
Variable	br s	1H	-OH

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~98 - 102	C(OCH ₃) ₂ (ketal carbon)
~65 - 70	-CH ₂ OH
~48 - 52	-OCH ₃
~20 - 40	Cyclohexane ring carbons

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions corresponding to the alcohol and ether functional groups, as well as the alkane backbone.

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (sp ³ hybridized carbon)[2]
1200 - 1000	Strong	C-O stretch (ketal and alcohol)

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely involve soft ionization techniques to observe the molecular ion.

Mass Spectrometry Data (Predicted)

m/z	Ion	Notes
175.13288	[M+H] ⁺	Predicted protonated molecule.[3]
197.11482	[M+Na] ⁺	Predicted sodium adduct.[3]
174.12505	[M] ⁺	Predicted molecular ion.[3]
157.12286	[M+H-H ₂ O] ⁺	Loss of water from the protonated molecule.[3]
143	[M-OCH ₃] ⁺	Loss of a methoxy radical.
113	[M-CH ₂ OH-OCH ₃] ⁺	Loss of hydroxymethyl and methoxy radicals.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **(4,4-dimethoxycyclohexyl)methanol**.

NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 5-25 mg of **(4,4-dimethoxycyclohexyl)methanol** for ^1H NMR or 50-100 mg for ^{13}C NMR.[4]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[5] Chloroform-d (CDCl_3) is a common choice for nonpolar organic compounds.[5]
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.[5]
- Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.[6]
- Transfer the filtered solution into a clean 5 mm NMR tube to a depth of 4-5 cm.[5]
- An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[4][7]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - The spectrometer's field is locked onto the deuterium signal of the solvent to maintain stability.[5]
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]
 - Tune the probe to the desired nucleus (^1H or ^{13}C).[5]
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin data collection.[5]

IR Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (around 50 mg) of solid **(4,4-dimethoxycyclohexyl)methanol** in a few drops of a volatile solvent like methylene chloride or acetone.[8]

- Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the resulting peaks are too intense, the film is too thick and the solution should be diluted before reapplying.[8] Conversely, if peaks are too weak, more solution can be added.[8]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.[8]
 - Acquire the infrared spectrum. The resulting plot shows the percentage of light absorbed as a function of wavenumber.[9]
 - After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to protect them from moisture.[8][9]

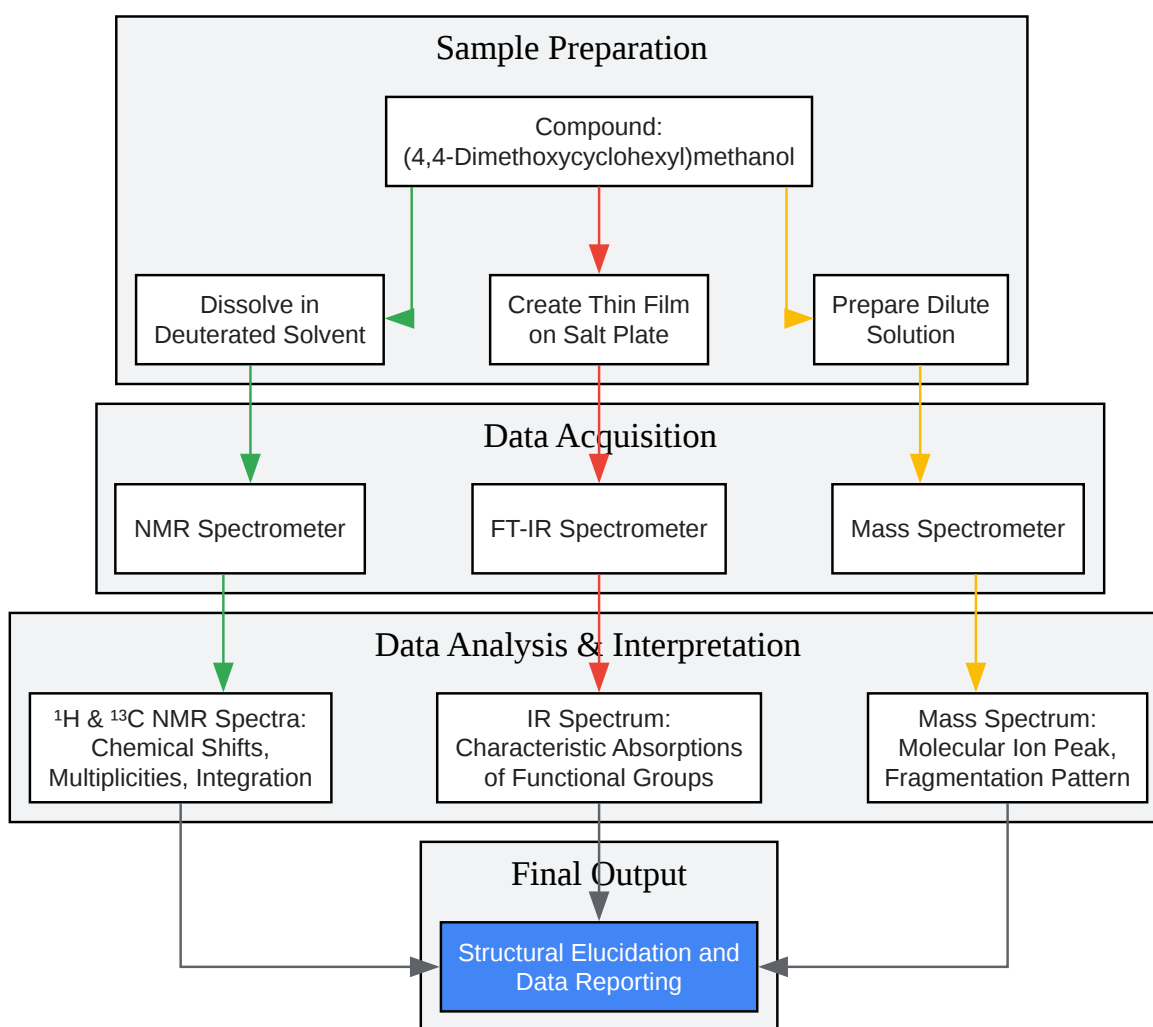
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **(4,4-dimethoxycyclohexyl)methanol** in a suitable solvent, such as methanol or acetonitrile.
 - The concentration should be optimized for the specific mass spectrometer and ionization technique being used.
- Data Acquisition (using Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source of the mass spectrometer. ESI is a soft ionization technique suitable for polar and thermally labile molecules, which generates protonated molecules ($[M+H]^+$) with minimal fragmentation.[10]
 - The sample is ionized by applying a high voltage to a capillary, forming charged droplets.
 - The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
 - The ions are then guided into the mass analyzer.[11]

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).^{[11][12]}
- A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.^{[11][12]}

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(4,4-dimethoxycyclohexyl)methanol**.



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Caption: Workflow for Spectroscopic Analysis.

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